molecular formula C11H23N3O2 B14571171 N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide CAS No. 61444-88-0

N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide

Cat. No.: B14571171
CAS No.: 61444-88-0
M. Wt: 229.32 g/mol
InChI Key: BJTPBUOHHXYWBZ-UHFFFAOYSA-N
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Description

N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C11H23N3O2. It is known for its unique structure, which includes a hexylamino group and a hydroxyimino group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Properties

CAS No.

61444-88-0

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N-[3-(hexylamino)propyl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C11H23N3O2/c1-2-3-4-5-7-12-8-6-9-13-11(15)10-14-16/h10,12,16H,2-9H2,1H3,(H,13,15)

InChI Key

BJTPBUOHHXYWBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCNC(=O)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide typically involves the reaction of hexylamine with 3-chloropropylamine, followed by the introduction of a hydroxyimino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes purification steps such as crystallization and distillation to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(Hexylamino)propyl]-2-oxoacetamide, while reduction could produce N-[3-(Hexylamino)propyl]-2-aminoacetamide.

Scientific Research Applications

N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexylamino group may interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Heptylamino)propyl]-2-(hydroxyimino)acetamide
  • N-[3-(Benzylamino)propyl]-2-(hydroxyimino)acetamide
  • N-[3-(Diallylamino)propyl]-2-(hydroxyimino)acetamide

Uniqueness

N-[3-(Hexylamino)propyl]-2-(hydroxyimino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

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